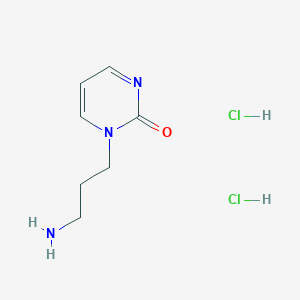
2-(4-(3-(4-Brom-2-chlorphenoxy)propyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol is a chemical compound belonging to the class of piperazine derivatives. This compound is characterized by the presence of a bromo-chlorophenoxy group attached to a piperazine ring, which is further linked to an ethanol moiety. It has garnered interest in various fields due to its potential therapeutic applications and its role in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 1,3-dibromopropane.
Ether Formation: 4-bromo-2-chlorophenol reacts with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(4-bromo-2-chlorophenoxy)propane.
Piperazine Introduction: The intermediate 3-(4-bromo-2-chlorophenoxy)propane is then reacted with piperazine to form 4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazine.
Ethanol Addition: Finally, the compound is treated with ethylene oxide to introduce the ethanol group, yielding 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining optimal temperatures during each reaction step to prevent side reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Catalysts and Reagents: Employing efficient catalysts and reagents to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)acetaldehyde or 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-(3-(4-hydroxyphenoxy)propyl)piperazin-1-yl)ethanol.
Substitution: Formation of 2-(4-(3-(4-azidophenoxy)propyl)piperazin-1-yl)ethanol or 2-(4-(3-(4-mercaptophenoxy)propyl)piperazin-1-yl)ethanol.
Wirkmechanismus
The mechanism of action of 2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to and modulating the activity of certain receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(3-(4-Chlorophenoxy)propyl)piperazin-1-yl)ethanol
- 2-(4-(3-(4-Bromo-2-fluorophenoxy)propyl)piperazin-1-yl)ethanol
- 2-(4-(3-(4-Bromo-2-methylphenoxy)propyl)piperazin-1-yl)ethanol
Uniqueness
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol is unique due to the presence of both bromo and chloro substituents on the phenoxy group. This dual halogenation can influence its reactivity and interactions with biological targets, potentially offering distinct pharmacological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
2-[4-[3-(4-bromo-2-chlorophenoxy)propyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrClN2O2/c16-13-2-3-15(14(17)12-13)21-11-1-4-18-5-7-19(8-6-18)9-10-20/h2-3,12,20H,1,4-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMALYGJIBWIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=C(C=C(C=C2)Br)Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1382183.png)
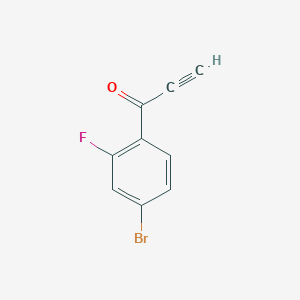
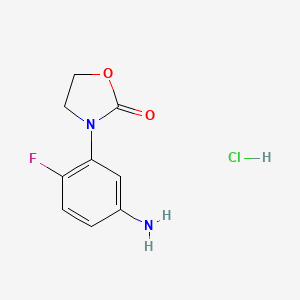
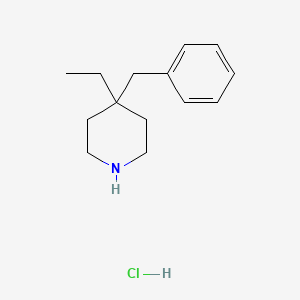
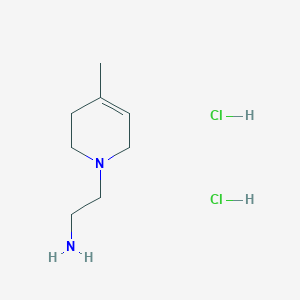
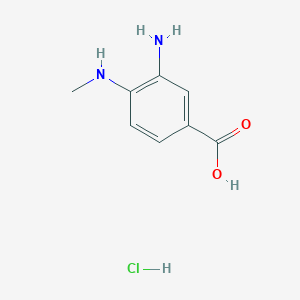
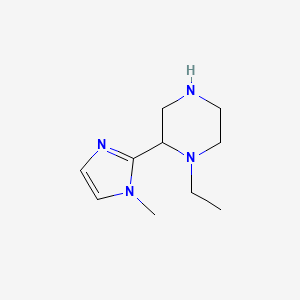
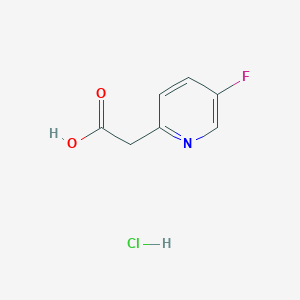
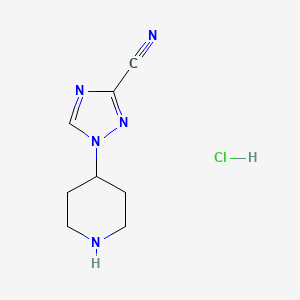
![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
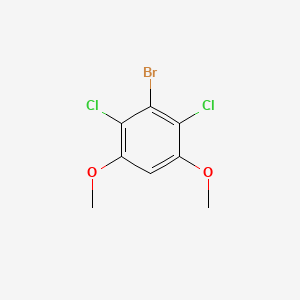
![1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one](/img/structure/B1382202.png)
![tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B1382203.png)
